molecular formula C26H19Br2N B12576149 N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine CAS No. 569649-31-6

N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine

Cat. No.: B12576149
CAS No.: 569649-31-6
M. Wt: 505.2 g/mol
InChI Key: FRFZXDBFDODTTH-UHFFFAOYSA-N
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Description

N,N-Bis(4-bromophenyl)-4’-ethenyl[1,1’-biphenyl]-4-amine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine atoms and an ethenyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(4-bromophenyl)-4’-ethenyl[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atoms or the ethenyl group, resulting in debromination or hydrogenation products.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Debrominated or hydrogenated products.

    Substitution: Compounds with various functional groups replacing the bromine atoms.

Scientific Research Applications

Chemistry:

    Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

    Materials Science: It serves as a building block for the synthesis of advanced materials with specific optical and electronic characteristics.

Biology and Medicine:

    Biological Probes: The compound can be used as a fluorescent probe for studying biological systems.

    Drug Development: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial agents.

Industry:

Mechanism of Action

The mechanism by which N,N-Bis(4-bromophenyl)-4’-ethenyl[1,1’-biphenyl]-4-amine exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and the ethenyl group influence the compound’s reactivity and interaction with other molecules. In organic electronics, the compound’s ability to transport electrons and holes is crucial for its function in devices like OLEDs. The molecular targets and pathways involved depend on the specific application, such as binding to biological macromolecules in medicinal chemistry .

Comparison with Similar Compounds

  • N,N-Bis(4-bromophenyl)benzidine
  • Bis(4-bromophenyl)amine
  • 4,4’-Bis[(4-bromophenyl)phenylamino]biphenyl

Comparison:

Properties

CAS No.

569649-31-6

Molecular Formula

C26H19Br2N

Molecular Weight

505.2 g/mol

IUPAC Name

N,N-bis(4-bromophenyl)-4-(4-ethenylphenyl)aniline

InChI

InChI=1S/C26H19Br2N/c1-2-19-3-5-20(6-4-19)21-7-13-24(14-8-21)29(25-15-9-22(27)10-16-25)26-17-11-23(28)12-18-26/h2-18H,1H2

InChI Key

FRFZXDBFDODTTH-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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